molecular formula C10H10CoF6P 10* B076186 Cobaltocenium hexafluorophosphate CAS No. 12427-42-8

Cobaltocenium hexafluorophosphate

Cat. No. B076186
CAS RN: 12427-42-8
M. Wt: 350.13 g/mol
InChI Key: UQKPUAVRBNGAFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cobaltocenium hexafluorophosphate involves several key steps starting from its base compound. A practical synthesis route for deriving monofunctionalized Cobaltocenium salts, including Cobaltocenium hexafluorophosphate, has been achieved through a sequence involving nucleophilic addition, hydride removal, and oxidative cleavage, yielding over 70% overall yield for Cobaltocenium carboxylic acid hexafluorophosphate, which serves as a precursor for further Cobaltocenium-based compounds (Vanicek et al., 2014).

Molecular Structure Analysis

The molecular structure of Cobaltocenium hexafluorophosphate has been extensively studied, revealing insights into its sandwich-like configuration and electronic properties. X-ray crystallography and spectroscopic methods, alongside DFT calculations, have provided detailed structural characterizations, showing how the cobaltocenium unit's structure is influenced by substituents and bridging atoms, offering a comprehensive understanding of its molecular framework and bonding interactions (Fox et al., 2002).

Chemical Reactions and Properties

Cobaltocenium hexafluorophosphate participates in a variety of chemical reactions, showcasing its versatility as a reagent and its potential in synthesis. For instance, it has been utilized in the synthesis of novel ligands for catalysis, demonstrating its ability to undergo transformations that yield functionally diverse compounds. This adaptability underlines the compound's utility in organometallic synthesis and its role in facilitating complex chemical processes (Brasse et al., 2000).

Physical Properties Analysis

The physical properties of Cobaltocenium hexafluorophosphate, including its solubility and crystalline structure, have been the subject of significant research. Its solubility in various solvents and its crystalline nature offer insights into its interactions at the molecular level and its stability under different conditions. These properties are critical for its handling and application in different chemical contexts (Pauson, 2001).

Chemical Properties Analysis

The chemical properties of Cobaltocenium hexafluorophosphate, including its redox behavior and reactivity towards nucleophiles, distinguish it as an interesting compound for electrochemical applications. Studies have shown that it undergoes reversible redox reactions, which are foundational for its use in electrochemical sensors and devices, highlighting its broad potential in technology and materials science (Reichl et al., 2011).

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry :

    • Cobaltocenium carboxylic acid hexafluorophosphate, derived from cobaltocenium hexafluorophosphate, is a key compound for synthesizing monofunctionalized cobaltocenium salts. Its synthesis involves nucleophilic addition, hydride removal, and oxidative cleavage, yielding over 70% overall yield (Vanicek et al., 2014).
  • Ligands in Catalysis :

    • Electron-poor phosphine-substituted cobaltocenium salts, including cobaltocenium hexafluorophosphate, have been used as ligands for biphasic hydroformylation in ionic liquids. They demonstrate high catalyst activity and selectivity with minimal catalyst leaching (Brasse et al., 2000).
  • Polymer Chemistry :

    • Cobaltocenium hexafluorophosphate has been used in the synthesis of water-soluble, hydrophilic polyelectrolytes. These polymers exhibit high thermal stability and reversible redox processes, highlighting their potential in various applications (Ren et al., 2010).
  • Electrochemistry :

    • The reduction of cobaltocenium cation as the hexafluorophosphate salt has been studied in various solvents. These studies show that it can be used as a reversible voltammetric reference system under specific conditions (Stojanovic & Bond, 1993).
  • Monofunctionalized Cobaltocenium Compounds :

    • Cobaltocenium hexafluorophosphate serves as a precursor for monofunctionalized cobaltocenium salts. These salts have been synthesized for the first time and offer new possibilities in cobaltocenium chemistry (Vanicek et al., 2016).
  • Reference Redox Couples in Ionic Liquids :

    • Cobaltocenium hexafluorophosphate has been recommended for use as an internal reference redox couple in room-temperature ionic liquids and aprotic solvents. This study explores its electrochemical behavior in various ionic liquids (Rogers et al., 2008).
  • Novel Ionic Phosphine Ligands :

    • Several novel ionic phosphine ligands with a cobaltocenium backbone, including cobaltocenium hexafluorophosphate, have been synthesized. These ligands are air-stable and useful for Suzuki coupling reactions in specific ionic liquids, displaying high catalytic activity (Yu et al., 2007).

Safety And Hazards

Cobaltocenium hexafluorophosphate may cause eye and skin irritation . It may also cause irritation of the digestive tract . Inhalation may cause respiratory tract irritation . It is suspected of causing cancer .

properties

IUPAC Name

cobalt(3+);cyclopenta-1,3-diene;methane;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.CH4.Co.F6P/c2*1-2-4-5-3-1;;;1-7(2,3,4,5)6/h2*1-5H;1H4;;/q2*-1;;+3;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKPUAVRBNGAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14CoF6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cobaltocenium hexafluorophosphate(1-)

CAS RN

12427-42-8
Record name Cobaltocenium hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobaltocenium hexafluorophosphate(1-)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
583
Citations
S Vanicek, H Kopacka, K Wurst, T Müller… - …, 2014 - ACS Publications
… For the starting material we chose air-stable cobaltocenium hexafluorophosphate (1), a commercially available but rather expensive chemical. If desired, 1 may be prepared from …
Number of citations: 57 pubs.acs.org
KD Reichl, CL Mandell, OD Henn… - Journal of …, 2011 - Elsevier
… ([dcpc][PF 6 ]), 1,1′-bis(di-iso-propylphosphino)cobaltocenium hexafluorophosphate ([dippc][PF 6 ]), and 1-(di-tert-butylphosphino)cobaltocenium hexafluorophosphate ([1-dtbpc][PF 6 ]…
Number of citations: 9 www.sciencedirect.com
S Fox, JP Dunne, M Tacke, D Schmitz… - European Journal of …, 2002 - Wiley Online Library
trans‐[(1,2‐Diphenyl‐1,2‐dicyclopentadienyl)ethanediyl]cobalt(III) hexafluorophosphate (1) was synthesised and its structure derived by X‐ray crystallography and spectroscopic …
S Vanicek, H Kopacka, K Wurst, T Müller… - …, 2016 - ACS Publications
… with 3% of unsubstituted cobaltocenium hexafluorophosphate due to hydro-dediazoniation … of unsubstituted, nonfunctionalized cobaltocenium hexafluorophosphate will not interfere. If …
Number of citations: 30 pubs.acs.org
JG Hou, DB Li, MZ Qiu - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… is very similar to the compounds 1,1'-bis(diphenylphosphino)cobaltocenium tetrafluoridoborate (Hou et al., 2007) and 1,1'-bis(diphenylphosphino)cobaltocenium hexafluorophosphate …
Number of citations: 1 scripts.iucr.org
EI Rogers, DS Silvester, DL Poole… - The Journal of …, 2008 - ACS Publications
… at the diffusion coefficient of ferrocene and cobaltocenium hexafluorophosphate at a range of … Figure 5 (a) Cyclic voltammetry for the reduction of cobaltocenium hexafluorophosphate on …
Number of citations: 282 pubs.acs.org
GA Yu, Y Ren, JT Guan, Y Lin, SH Liu - Journal of organometallic chemistry, 2007 - Elsevier
Six novel ionic phosphine ligands with a cobaltocenium backbone, 1,1′-bis(dicyclohexylphosphino) cobaltocenium hexafluorophosphate (di-cypc + PF 6 - ) (1a), 1,1′-bis(di-iso-…
Number of citations: 20 www.sciencedirect.com
RT Roginski, A Moroz, DN Hendrickson… - The Journal of …, 1988 - ACS Publications
The effects of pressure on various dd transitions for ferrocene, cobaltocenium hexafluorophosphate, and nickelocene in the solid state are presented here. The bands are found to shift …
Number of citations: 7 pubs.acs.org
XH Wu, R Guo, S Jin, GA Yu, SH Liu - Acta Crystallographica Section …, 2008 - scripts.iucr.org
The title compound, [Co(C17H14OP)(C17H14P)]PF6, was obtained unintentionally as the product of an attempted synthesis of [1,1′-bis(oxodiphenylphosphoranyl)cobaltocenium] …
Number of citations: 12 scripts.iucr.org
CC Brasse, U Englert, A Salzer, H Waffenschmidt… - …, 2000 - ACS Publications
… 1,1‘-Bis(diphenylphosphino)cobaltocenium hexafluorophosphate (2) and 1,1‘-bis[1-methyl(1-diphenylphosphino)ethyl]cobaltocenium hexafluorophosphate (4) could be synthesized in …
Number of citations: 264 pubs.acs.org

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